

Preclinical Data on SAGE-718 (dalzanemdor): An NMDA Receptor Modulator

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Compound of Interest

Compound Name: NMDA receptor modulator 2

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This technical guide provides an in-depth overview of the preclinical data for SAGE-718 (dalzanemdor), a novel, investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. SAGE-718 is being developed for the potential treatment of cognitive impairment associated with neurodegenerative disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Introduction to NMDA Receptors and SAGE-718

N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels that play a critical role in excitatory neurotransmission, synaptic plasticity, learning, and memory.[4][5][6] These receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[4] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg^{2+}) block.[5]

NMDA receptor hypofunction has been implicated in the pathophysiology of cognitive deficits observed in several neurodegenerative disorders, including Huntington's, Parkinson's, and Alzheimer's diseases.[2][4][7] Enhancing NMDA receptor activity through positive allosteric modulation represents a promising therapeutic strategy to address these cognitive impairments.[2][8]

SAGE-718 is a synthetic, orally bioavailable neuroactive steroid that is an analogue of 24(S)-hydroxycholesterol (24S-HC), an endogenous brain cholesterol metabolite that positively modulates NMDA receptors.[1][2][7] As a PAM, SAGE-718 is designed to enhance the activity

of NMDA receptors in the presence of their natural ligands, potentially restoring normal receptor function in conditions of hypofunction.[\[7\]](#)[\[8\]](#)

Data Presentation

The following tables summarize the quantitative preclinical data for SAGE-718.

Table 1: In Vitro Pharmacology of SAGE-718

Receptor Subtype	Effect	Potency/Efficacy	Source
GluN1/GluN2A	Potentiation	Equipotent across subtypes	[8]
GluN1/GluN2B	Potentiation	Equipotent across subtypes	[8]
GluN1/GluN2C	Potentiation	Equipotent across subtypes	[8]
GluN1/GluN2D	Potentiation	Equipotent across subtypes	[8]
Native NMDA Receptors	Increased EPSP Amplitude	No effect on decay kinetics	[8]

Table 2: In Vivo Pharmacokinetics of SAGE-718

Species	Parameter	Value	Source
Rat	Half-life (Plasma)	26.3 hours	[7]
Rat	Half-life (Brain)	30.7 hours	[7]
Dog	Oral Bioavailability	30% - 73%	[2]
Human (Healthy)	Tmax (single dose)	4-7 hours	[3]
Human (Healthy)	Half-life (single & multiple doses)	8-118 hours	[3]
Human (Healthy)	Time to Steady State	11 days	[2][3]
Human (Huntington's)	Time to Steady State	13 days	[2][3]

Table 3: Preclinical Efficacy of SAGE-718 in Animal Models

Animal Model	Effect of SAGE-718	Source
Phencyclidine (PCP)-induced social deficits	Ameliorated deficits	[8]
Ketamine-evoked increase in gamma frequency band power (EEG)	Accelerated rate of return to baseline	[8]
7-dehydrocholesterol reductase inhibition (cholesterol depletion)	Ameliorated behavioral and electrophysiological deficits	[8]

Experimental Protocols

In Vitro Electrophysiology: The effects of SAGE-718 on specific NMDA receptor subtypes were evaluated using two-electrode voltage-clamp recordings in *Xenopus* oocytes expressing recombinant human GluN1 and GluN2A-D subunits. Oocytes were clamped at a holding potential of -70 mV, and currents were evoked by the application of glutamate and glycine. SAGE-718 was co-applied with the agonists to determine its modulatory effect on the receptor-mediated current. For studies on native receptors, whole-cell patch-clamp recordings were

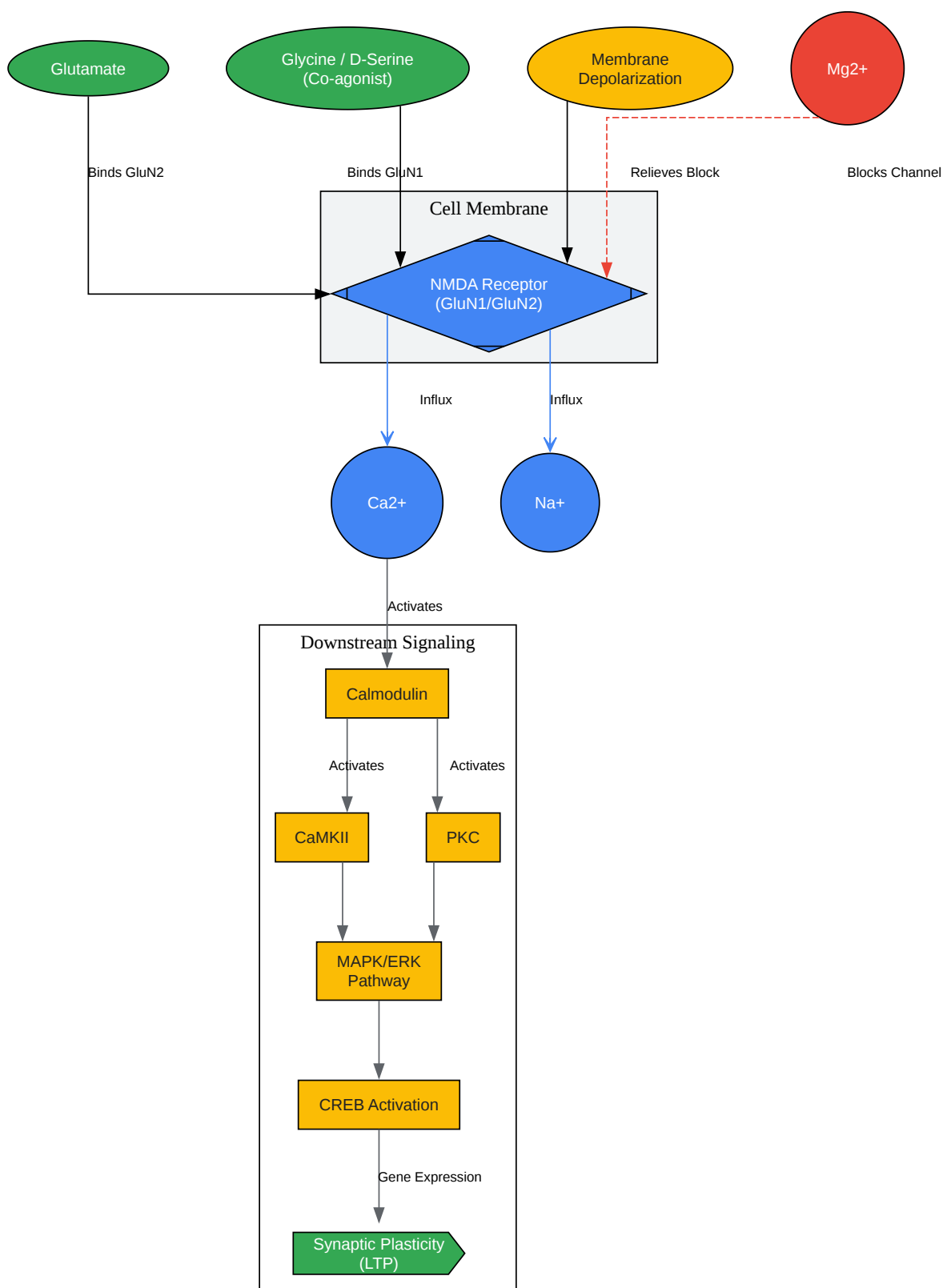
performed on striatal medium spiny neurons in brain slices. Excitatory postsynaptic potentials (EPSPs) were evoked by electrical stimulation, and the effect of SAGE-718 on the NMDA receptor component of the EPSP was measured.[8]

Animal Models of NMDA Receptor Hypofunction:

- **Phencyclidine (PCP) Model:** To induce social deficits, rodents were administered subchronic doses of PCP, a non-competitive NMDA receptor antagonist. Social interaction was then assessed by measuring the time spent in social contact between two unfamiliar animals. SAGE-718 was administered prior to the behavioral testing to evaluate its ability to reverse the PCP-induced deficits.[8]
- **Ketamine Challenge Model:** The effect of SAGE-718 on NMDA receptor open-channel block was assessed using ketamine. The rate of unblock of ketamine from the GluN1/GluN2A receptor was measured in vitro. In vivo, the effect of SAGE-718 on the ketamine-induced increase in gamma band power in the electroencephalogram (EEG) was measured in rodents to assess target engagement.[8]

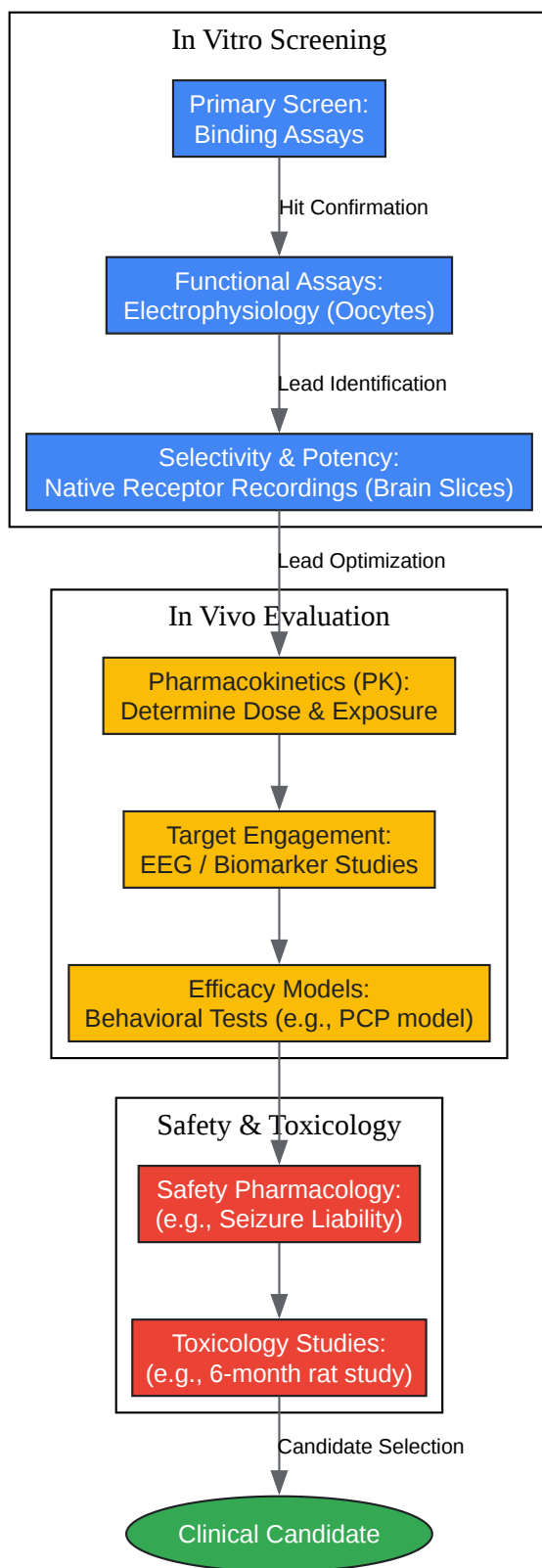
Pharmacokinetic Studies: The pharmacokinetic profile of SAGE-718 was determined in rats and dogs following oral and intravenous administration. Blood samples were collected at various time points, and plasma concentrations of SAGE-718 were quantified using liquid chromatography-mass spectrometry (LC-MS). Standard pharmacokinetic parameters, including half-life, maximum concentration (C_{max}), time to maximum concentration (T_{max}), and bioavailability, were calculated.[2][7]

Mandatory Visualization



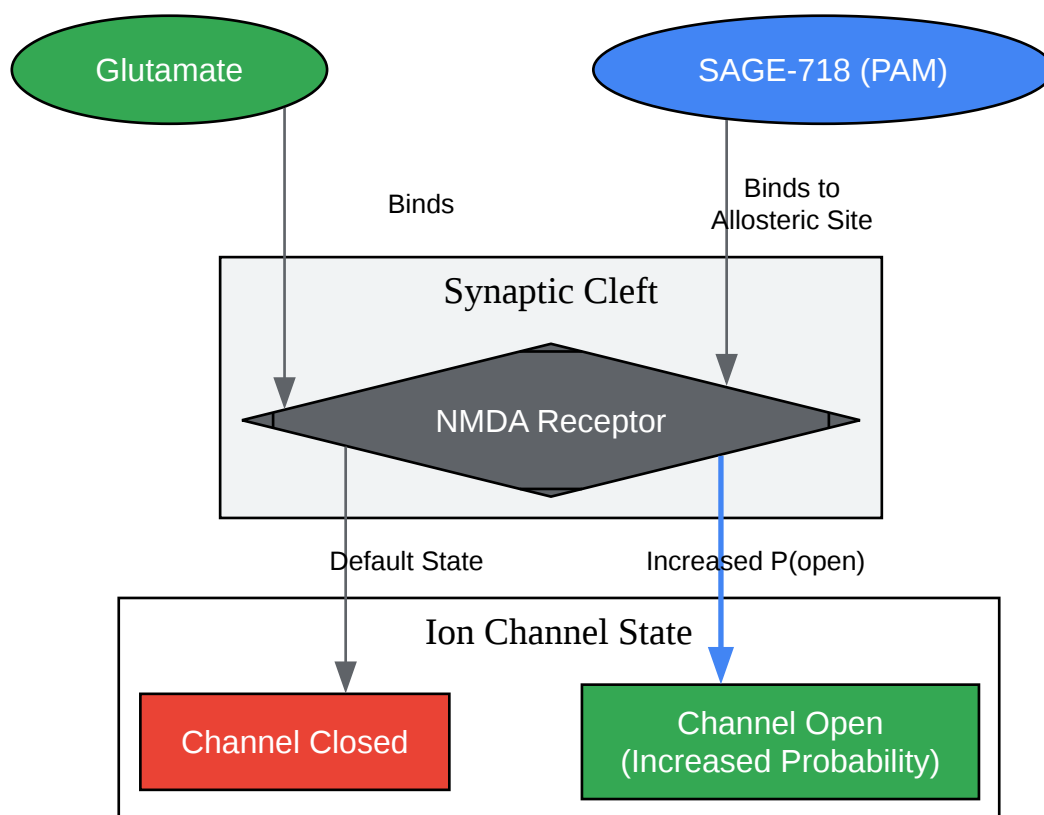
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Caption: NMDA Receptor Signaling Pathway.



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Caption: Experimental Workflow for NMDA Receptor Modulator Screening.



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Caption: Proposed Mechanism of Action of SAGE-718.

Preclinical Safety and Tolerability

Preclinical studies have demonstrated a favorable safety profile for SAGE-718.[8] A key concern with compounds that enhance glutamatergic signaling is the potential for excitotoxicity or pro-convulsant activity.[7] However, in preclinical models, SAGE-718 did not produce epileptiform activity in a seizure model and did not have any observed pro-convulsant effects. [7][8] Furthermore, chronic dosing in a 6-month toxicology study in rats did not reveal any effects on survival or other adverse events, and there was no evidence of neurodegeneration. [7][8]

Conclusion

The preclinical data for SAGE-718 (dalzanemdor) characterize it as a potent, orally bioavailable NMDA receptor positive allosteric modulator. It enhances the function of all major GluN2-containing NMDA receptor subtypes and has demonstrated efficacy in animal models of NMDA

receptor hypofunction and cognitive impairment.[8] The pharmacokinetic profile supports once-daily dosing.[2][3] Importantly, the preclinical safety profile suggests a low risk of excitotoxicity or pro-convulsant activity, a critical feature for a CNS therapeutic targeting the glutamate system.[7][8] These findings provided a strong rationale for the clinical development of SAGE-718 for the treatment of cognitive impairment in neurodegenerative disorders.[8] While recent clinical trial results in Huntington's and Parkinson's disease have been disappointing, leading to the discontinuation of development for those indications, the compound was generally well-tolerated.[9]

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